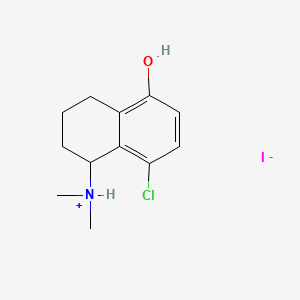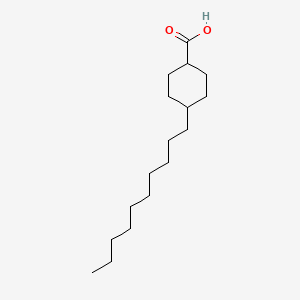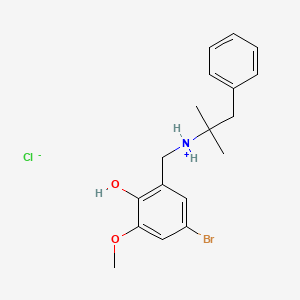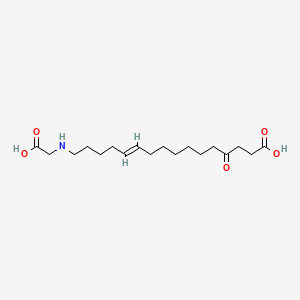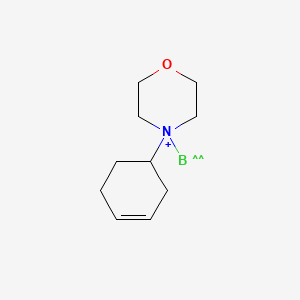
Trihydro(4-phenylmorpholine-N4)boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihydro(4-phenylmorpholine-N4)boron is a chemical compound with the molecular formula C10H19BNO and a molecular weight of 180.07496 g/mol It is known for its unique structure, which includes a boron atom bonded to a 4-phenylmorpholine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trihydro(4-phenylmorpholine-N4)boron typically involves the reaction of borane with 4-phenylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Borane} + \text{4-phenylmorpholine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Trihydro(4-phenylmorpholine-N4)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other boron complexes.
Substitution: The phenyl group or the morpholine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction can produce simpler boron-hydride complexes.
Wissenschaftliche Forschungsanwendungen
Trihydro(4-phenylmorpholine-N4)boron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Trihydro(4-phenylmorpholine-N4)boron involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and boron-mediated reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Borane-tetrahydrofuran complex
- Borane-dimethyl sulfide complex
- Borane-pyridine complex
Uniqueness
Trihydro(4-phenylmorpholine-N4)boron is unique due to its specific structure, which includes a phenyl group and a morpholine ring This structure imparts distinct chemical properties and reactivity compared to other boron-containing compounds
Eigenschaften
Molekularformel |
C10H17BNO+ |
|---|---|
Molekulargewicht |
178.06 g/mol |
InChI |
InChI=1S/C10H17BNO/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h1-2,10H,3-9H2/q+1 |
InChI-Schlüssel |
NHIZVLFPBWJABN-UHFFFAOYSA-N |
Kanonische SMILES |
[B][N+]1(CCOCC1)C2CCC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


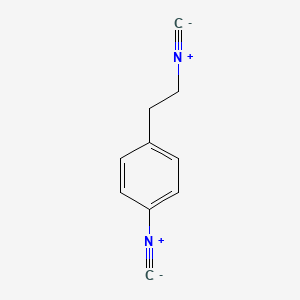
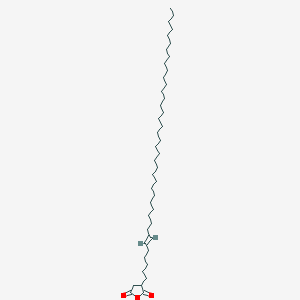
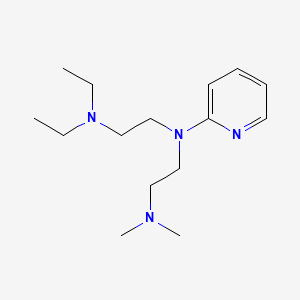
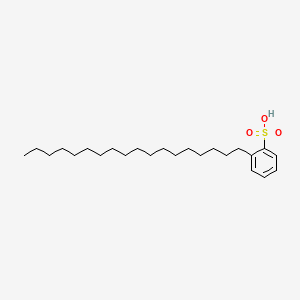
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
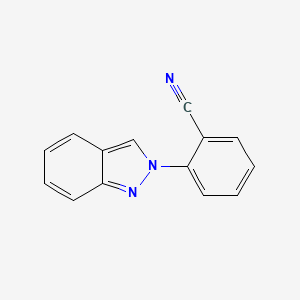
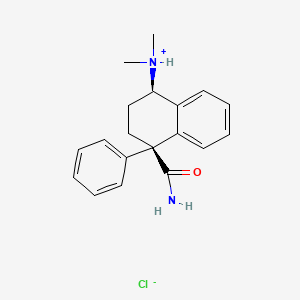
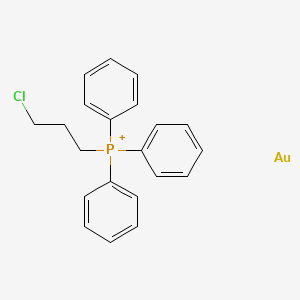
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
